molecular formula C20H32N2O3 B5134261 1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate

1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate

Cat. No. B5134261
M. Wt: 348.5 g/mol
InChI Key: SUZMKPRFNGKCQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate, also known as CTB, is a compound that has been extensively studied in the field of neuroscience. It is a selective marker for tracing neural pathways and has been used in various scientific research applications. The purpose of

Mechanism of Action

1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate works by binding to the cell membrane of neurons and being taken up into the cell. Once inside the cell, it is transported along the axon to the cell body. 1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate is transported in a retrograde manner, meaning that it moves from the axon terminal back to the cell body. This property makes it an ideal tracer for studying neural pathways.
Biochemical and Physiological Effects:
1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate has been shown to have minimal effects on the physiology of neurons. It does not affect the electrical activity of neurons or alter the release of neurotransmitters. 1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate is also non-toxic and does not cause any adverse effects on the nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate is its high selectivity for neurons. It only binds to neurons and does not bind to other cell types, making it an ideal tracer for studying neural pathways. 1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate is also highly stable and can be used in a variety of experimental conditions.
However, there are also some limitations to using 1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate. One limitation is that it is a retrograde tracer, meaning that it can only be used to trace neural pathways in a retrograde direction. Another limitation is that 1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate can only be used in fixed tissue, meaning that it cannot be used to study neural pathways in live animals.

Future Directions

There are several future directions for research involving 1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate. One direction is to develop new tracers that can be used to study neural pathways in live animals. Another direction is to investigate the use of 1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate in combination with other tracers to study complex neural circuits. Additionally, 1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate could be used to study the effects of various drugs and treatments on neural pathways, which could have implications for the treatment of neurological disorders.

Synthesis Methods

1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate can be synthesized using various methods, including the reaction of piperazine with 2,3,4-trimethoxybenzyl chloride, followed by the reaction of the resulting intermediate with cyclopentylmethyl chloride. The final product can be obtained by treating the intermediate with trifluoroacetic acid.

Scientific Research Applications

1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate has been widely used in scientific research as a neural tracer. It is commonly used to trace neural pathways, study neuronal connectivity, and investigate the morphology of neurons. 1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate has also been used to study the effects of various drugs and treatments on the nervous system.

properties

IUPAC Name

1-(cyclopentylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3/c1-23-18-9-8-17(19(24-2)20(18)25-3)15-22-12-10-21(11-13-22)14-16-6-4-5-7-16/h8-9,16H,4-7,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZMKPRFNGKCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3CCCC3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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